Trichlorure de phénylétain

Vue d'ensemble

Description

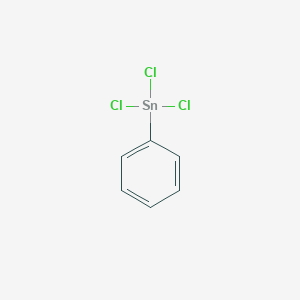

Phenyltin trichloride, also known as trichlorophenylstannane, is an organotin compound with the chemical formula C6H5SnCl3. It is a clear, colorless liquid that darkens upon exposure to light. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Phenyltin trichloride, also known as Trichlorophenylstannane, is primarily used in the preparation of organotin (IV) complexes, which are known to be potent antimicrobial agents . It is also used as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles .

Mode of Action

It is known to participate in the stille coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis . In this reaction, Phenyltin trichloride acts as a tin reagent, coupling with an organohalide in the presence of a palladium catalyst to form a new organotin compound .

Biochemical Pathways

Phenyltin trichloride is involved in the synthesis of organotin (IV) complexes and the Stille coupling reaction . These reactions are part of broader biochemical pathways in organic synthesis and materials science. For instance, Phenyltin trichloride can be used as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes, which are applicable in dye-sensitized solar cells .

Pharmacokinetics

As a laboratory chemical, it is primarily used in controlled environments for specific reactions

Result of Action

The primary result of Phenyltin trichloride’s action is the formation of new organotin compounds through the Stille coupling reaction . These compounds have various applications, including the creation of potent antimicrobial agents and the synthesis of materials for dye-sensitized solar cells .

Action Environment

The efficacy and stability of Phenyltin trichloride can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst and an organohalide . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of Phenyltin trichloride. It’s important to note that Phenyltin trichloride is classified as a combustible, corrosive hazardous material and is very toxic to aquatic life with long-lasting effects . Therefore, its handling and disposal must be done in accordance with safety regulations .

Analyse Biochimique

Biochemical Properties

Phenyltin trichloride is used in the preparation of organotin(IV) complexes as potent antimicrobial agents . It also serves as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles . Furthermore, it acts as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes applicable in dye-sensitized solar cells

Cellular Effects

Phenyltin trichloride has been found to have inhibitory effects on stimulus-induced changes in cytosolic free calcium and plasma membrane potential of human neutrophils

Molecular Mechanism

It is known to participate in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles

Méthodes De Préparation

Phenyltin trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tin tetrachloride in anhydrous conditions. The reaction is typically carried out in a solvent such as benzene or toluene under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various applications .

Analyse Des Réactions Chimiques

Phenyltin trichloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in the Stille coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Phenyltin trichloride can be oxidized or reduced under specific conditions to form various organotin compounds.

The major products formed from these reactions depend on the reagents and conditions used. For example, in the Stille coupling reaction, the product is typically a biaryl compound .

Comparaison Avec Des Composés Similaires

Phenyltin trichloride can be compared to other organotin compounds, such as:

Triphenyltin chloride: Similar to phenyltin trichloride but with three phenyl groups attached to the tin atom.

Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to the tin atom.

Tetraethyltin: Contains four ethyl groups attached to the tin atom.

Phenyltin trichloride is unique due to its specific reactivity and applications in coupling reactions and the synthesis of antimicrobial agents .

Activité Biologique

Phenyltin trichloride (C₆H₅Cl₃Sn), an organotin compound, has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article provides a comprehensive overview of the biological activity of phenyltin trichloride, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Phenyltin trichloride is characterized by a tin atom bonded to three chlorine atoms and one phenyl group. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and as a precursor for various organotin compounds. Its reactivity allows it to form organotin complexes, which exhibit significant biological properties.

Antimicrobial Activity

Phenyltin trichloride has been shown to possess potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial properties are attributed to the tin atom's ability to disrupt cellular processes in microorganisms, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of Phenyltin Trichloride

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Candida albicans | 32 µg/mL |

Cytotoxic Effects

Research indicates that phenyltin trichloride may exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated its potential to induce apoptosis in cancer cells, suggesting its therapeutic potential in oncology.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that phenyltin trichloride can induce cytotoxicity in human carcinoma cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM, with associated morphological changes indicative of apoptosis.

Immunomodulatory Effects

Phenyltin trichloride has been studied for its immunomodulatory effects, particularly its influence on cytokine secretion. In experiments with mouse spleen cells, exposure to phenyltin trichloride enhanced the secretion of interleukin-4 (IL-4) while inhibiting interferon-gamma (IFN-γ) secretion at low concentrations (0.3 µM and 1.0 µM). This suggests a potential shift in the Th1-Th2 balance, which could have implications for allergic responses and autoimmune diseases.

Table 2: Cytokine Secretion Modulation by Phenyltin Trichloride

The biological activity of phenyltin trichloride is believed to involve several mechanisms:

- Disruption of Cellular Membranes : Interaction with lipid bilayers leading to increased permeability.

- Reactivity with Thiol Groups : Binding to thiol groups in proteins can alter enzyme activities and signaling pathways.

- Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) may contribute to cytotoxic effects.

Environmental and Health Implications

The toxicity profile of phenyltin trichloride raises concerns regarding environmental exposure and health risks. Studies have indicated that organotin compounds can accumulate in aquatic environments, posing risks to wildlife and potentially entering the food chain.

Table 3: Toxicological Profile of Phenyltin Compounds

Propriétés

IUPAC Name |

trichloro(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGEXSQACVGEC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074455 | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-19-2 | |

| Record name | Phenyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, trichlorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.